molecular formula C11H12N4O5S B11302642 Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate

Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate

Cat. No.: B11302642
M. Wt: 312.30 g/mol
InChI Key: GVXSEEZAOXKTDL-UHFFFAOYSA-N
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Description

Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by the introduction of the thioacetate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride
  • 2-thio-containing pyrimidines
  • [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Uniqueness

Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Biological Activity

Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is a compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This class has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound's structure can be broken down into key components:

  • Triazole and Pyrimidine Rings : These heterocycles are known for their role in biological activity.
  • Thioether Group : The presence of sulfur can enhance the compound's interaction with biological targets.
  • Methoxy and Acetate Groups : These functional groups may influence solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, several studies have reported that these compounds can inhibit various signaling pathways crucial for cancer cell proliferation:

  • ERK Signaling Pathway : Compounds similar to this compound have been shown to suppress ERK signaling. This results in decreased phosphorylation levels of key proteins such as ERK1/2 and c-Raf, leading to apoptosis in cancer cells like MGC-803 .
  • Cell Cycle Arrest : The compound has been associated with inducing G2/M phase arrest in cancer cell lines .

Antimicrobial Activity

The triazolo-pyrimidine scaffold has also demonstrated antimicrobial properties. Compounds within this class have shown effectiveness against various pathogens:

  • Leishmania Species : New complexes containing 1,2,4-triazolo[1,5-a]pyrimidines have been tested for antiproliferative activity against Leishmania infantum and Leishmania braziliensis, indicating potential as antileishmanial agents .

Table 1: Summary of Biological Activities

CompoundActivity TypeTargetIC50 (μM)Mechanism
Compound 12AnticancerMGC-803 cells3.91ERK pathway inhibition
Compound 4AnticancerCDK20.154Inhibition of kinase activity
Compound 11aAntiviralHIV RNase H17.7RNase H inhibition
Copper ComplexesAntimicrobialLeishmania spp.Not specifiedUnknown

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the core structure significantly influence biological activity:

  • Substituents on the Triazole Ring : Variations in substituents can enhance potency against specific targets like CDKs .
  • Functional Groups : The introduction of methoxy or thioether groups has been shown to improve solubility and bioactivity .

Properties

Molecular Formula

C11H12N4O5S

Molecular Weight

312.30 g/mol

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate

InChI

InChI=1S/C11H12N4O5S/c1-19-8(17)4-6-3-7(16)15-10(12-6)13-11(14-15)21-5-9(18)20-2/h3H,4-5H2,1-2H3,(H,12,13,14)

InChI Key

GVXSEEZAOXKTDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)OC

Origin of Product

United States

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